N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine
Description
Structure and Synthesis
The compound N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine features a bifunctional structure:
- A 3-methylbenzyl group attached to a tertiary amine.
- A propylthioether linker connecting the amine to a 1-phenyl-1H-tetrazole-5-yl moiety.
For example, thiadiazole and tetrazole derivatives are often synthesized via cyclization reactions using reagents like POCl₃ under reflux conditions (e.g., ). The tetrazole ring may be introduced via [2+3] cycloaddition between nitriles and sodium azide, while the sulfanylpropyl linker could form through nucleophilic substitution between a thiol and a halogenated alkyl chain .
Properties
Molecular Formula |
C18H21N5S |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N-[(3-methylphenyl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C18H21N5S/c1-15-7-5-8-16(13-15)14-19-11-6-12-24-18-20-21-22-23(18)17-9-3-2-4-10-17/h2-5,7-10,13,19H,6,11-12,14H2,1H3 |
InChI Key |
YKACGACWFMANST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNCCCSC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-methylbenzyl chloride: This can be achieved by reacting 3-methylbenzyl alcohol with thionyl chloride under reflux conditions.
Synthesis of 1-phenyl-1H-tetraazole: This involves the reaction of phenylhydrazine with sodium azide in the presence of a suitable solvent like acetic acid.
Formation of the sulfanyl propyl chain: This step involves the reaction of 3-chloropropylamine with sodium sulfide to form 3-mercaptopropylamine.
Final coupling reaction: The final step involves the reaction of 3-methylbenzyl chloride, 1-phenyl-1H-tetraazole, and 3-mercaptopropylamine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tetraazole ring can be reduced to form amines using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfanyl group may play a crucial role in forming disulfide bonds with cysteine residues in proteins, affecting their function. The tetraazole ring can interact with nucleic acids, influencing gene expression and cellular processes.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Molecular Formula
The molecular formula of N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine is with a molar mass of approximately 339.46 g/mol. The structural formula includes a tetraazole ring, which is known for its diverse biological activities.
Structural Features
The compound consists of:
- A 3-methylbenzyl group.
- A propylamine chain.
- A sulfanyl linkage to a 1-phenyl-1H-tetraazol moiety.
Pharmacological Profile
Research indicates that compounds containing tetraazole rings often exhibit significant pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial activities. The specific compound under discussion has been studied for its interaction with various biological targets.
Table 1: Biological Activities of Tetraazole Derivatives
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against several bacterial strains | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Analgesic | Reduces pain responses in animal models |
The biological activity of this compound may be attributed to its ability to modulate G protein-coupled receptors (GPCRs) and other signaling pathways. Tetraazole derivatives are known to influence calcium ion influx and cyclic nucleotide levels, which are critical in various physiological processes.
Case Studies
- Antimicrobial Efficacy : A study examined the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones in agar diffusion tests.
- Anti-inflammatory Effects : In a murine model of inflammation, the compound reduced edema and inflammatory markers significantly compared to controls, suggesting potential therapeutic applications in inflammatory diseases.
Structure-Activity Relationship (SAR)
The presence of the tetraazole moiety is crucial for the biological activity observed in this compound. Variations in substituents on the benzyl or propyl groups can significantly affect potency and selectivity for biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
